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Introduction

Bacterial biofilms pose a significant challenge in clinical and industrial settings due to their

inherent resistance to conventional antimicrobial agents. A key component of the biofilm matrix

for many bacterial species is extracellular DNA (eDNA), which provides structural integrity.

Pulmozyme® (dornase alfa), a recombinant human deoxyribonuclease I (DNase I),

enzymatically cleaves eDNA, thereby disrupting the biofilm matrix and increasing the

susceptibility of the embedded bacteria to antimicrobial treatments.[1][2] This document

provides detailed application notes and protocols for determining the optimal concentration of

Pulmozyme for effective biofilm disruption assays, intended for researchers, scientists, and

drug development professionals.

Mechanism of Action

Pulmozyme targets the eDNA scaffolding within the biofilm matrix. By breaking down these

DNA polymers, it weakens the biofilm structure, leading to the release of bacterial cells and

enhanced penetration of antimicrobial agents.[2][3][4] This mechanism has been shown to be

effective against a variety of biofilm-forming bacteria, including those of clinical relevance in

conditions such as cystic fibrosis.[2][5][6]
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Quantitative Data Summary
The optimal concentration of Pulmozyme for biofilm disruption can vary depending on the

bacterial species, the age of the biofilm, and the specific assay conditions. The following table

summarizes quantitative data from various studies to provide a comparative overview of

effective concentrations.
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Bacterial
Species

Biofilm Age

Pulmozyme
(DNase I)
Concentrati
on

Treatment
Time

Biofilm
Reduction/
Effect

Reference

Staphylococc

us aureus
- 1-4 µg/L -

Efficiently

inhibited

biofilm

formation.

[7][8]

Staphylococc

us aureus
Pre-formed 1 mg/L 2 minutes

Efficiently

detached pre-

formed

biofilms.

[7][8]

Staphylococc

us aureus
Pre-formed 10 mg/L 10 minutes

Increased

sensitivity to

biocide killing

by 4-5 log

units.

[7][8]

Staphylococc

us aureus
- 5 µg/mL -

23.19%

disruption of

biofilms.

[9]

Staphylococc

us aureus
- 10 µg/mL -

36.74%

disruption of

biofilms.

[9]

Staphylococc

us aureus
- 20 µg/mL -

44.90%

disruption of

biofilms.

[9]

Staphylococc

us

epidermidis

- 10 mg/L -

Significantly

inhibited

biofilm

formation in

the presence

of sub-MIC

antibiotics.

[7][8]
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Escherichia

coli &

Staphylococc

us aureus

Forming 5.0 µg/mL -

Reduced

biofilm

biomass,

bacterial

biomass, and

viability.

[10][11]

Pseudomona

s aeruginosa
24 hours 5 µg/mL Pre-treatment

68.6%

reduction in

biofilm

formation.

[12]

Pseudomona

s aeruginosa
24 hours 10 µg/mL Pre-treatment

70%

reduction in

biofilm

formation.

[12]

Pseudomona

s aeruginosa
Pre-formed

5 µg/mL (with

10 mM Mg2+)
15 minutes

90%

reduction in

biofilm.

[3][12]

Various

Gram-

positive &

Gram-

negative

bacteria

24 hours 5.0 µg/mL 24 hours

Approximatel

y 40%

decrease in

biofilm

biomass.

[13]

Experimental Protocols
Protocol 1: Biofilm Inhibition Assay
This protocol is designed to assess the ability of Pulmozyme to prevent the formation of

biofilms.

Materials:

Bacterial strain of interest
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Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

Sterile 96-well flat-bottom microtiter plates

Pulmozyme (dornase alfa) stock solution

Phosphate-buffered saline (PBS)

0.1% (w/v) crystal violet solution

30% (v/v) acetic acid

Microplate reader

Procedure:

Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium

and incubate overnight at the optimal temperature (e.g., 37°C).

Culture Dilution: Dilute the overnight culture to a starting optical density at 600 nm (OD600)

of approximately 0.05 in fresh medium.[14]

Plate Preparation: Add 180 µL of the diluted bacterial suspension to each well of a 96-well

microtiter plate.

Pulmozyme Addition: Prepare serial dilutions of Pulmozyme in the growth medium. Add 20

µL of each dilution to the respective wells to achieve the desired final concentrations. Include

a negative control with 20 µL of medium without Pulmozyme.

Incubation: Cover the plate and incubate for 24-48 hours at the optimal growth temperature

under static conditions to allow for biofilm formation.

Washing: Carefully discard the planktonic culture from the wells. Wash the wells three times

with 200 µL of sterile PBS to remove non-adherent cells.

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes

at room temperature.
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Washing: Remove the crystal violet solution and wash the wells three times with PBS.

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal

violet.

Quantification: Measure the absorbance at 595 nm using a microplate reader. The

absorbance is proportional to the biofilm biomass.

Protocol 2: Pre-formed Biofilm Disruption Assay
This protocol evaluates the efficacy of Pulmozyme in disrupting established biofilms.

Materials:

Same as Protocol 1

Procedure:

Biofilm Formation: Follow steps 1-3 and 5 from Protocol 1 to grow biofilms in a 96-well plate.

Washing: After incubation, discard the planktonic culture and wash the wells three times with

200 µL of sterile PBS.

Pulmozyme Treatment: Prepare different concentrations of Pulmozyme in PBS or fresh

medium. Add 200 µL of each concentration to the wells containing the pre-formed biofilms.

Include a negative control with buffer or medium only.

Incubation: Incubate the plate for a defined period (e.g., 2, 10, 60 minutes, or longer) at

37°C.[7][8]

Quantification: Following incubation, quantify the remaining biofilm biomass using the crystal

violet staining method described in steps 7-10 of Protocol 1.

Visualizations
Signaling Pathway and Experimental Workflow
Diagrams
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Figure 1: Mechanism of Biofilm Disruption by Pulmozyme
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Caption: Mechanism of Pulmozyme action on bacterial biofilms.
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Figure 2: Workflow for Biofilm Disruption Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. Pulmozyme® (dornase alfa) Mechanism of Action (MoA) [pulmozyme.com]

3. Antibiofilm Effect of DNase against Single and Mixed Species Biofilm - PMC
[pmc.ncbi.nlm.nih.gov]

4. pulmozyme.global [pulmozyme.global]

5. Effect of aerosolized rhDNase (Pulmozyme) on pulmonary colonization in patients with
cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Treating Cystic Fibrosis | Pulmozyme® (dornase alfa) [pulmozyme.com]

7. Recombinant human DNase I decreases biofilm and increases antimicrobial susceptibility
in staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Recombinant human DNase I decreases biofilm and increases antimicrobial susceptibility
in staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

9. academic.oup.com [academic.oup.com]

10. Effect of extracellular DNA destruction by DNase I on characteristics of forming biofilms -
PubMed [pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. mdpi.com [mdpi.com]

13. journals.asm.org [journals.asm.org]

14. cmdr.ubc.ca [cmdr.ubc.ca]

To cite this document: BenchChem. [Optimal Pulmozyme (Dornase Alfa) Concentration for
Effective Biofilm Disruption]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176784#optimal-pulmozyme-concentration-for-
effective-biofilm-disruption-assay]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1176784?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-0067/22/4/2155
https://www.pulmozyme.com/hcp/about/moa.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5867557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5867557/
https://www.pulmozyme.global/home/what-is/cystic_fibrosis.html
https://pubmed.ncbi.nlm.nih.gov/16938752/
https://pubmed.ncbi.nlm.nih.gov/16938752/
https://www.pulmozyme.com/patient/about/treatment.html
https://pubmed.ncbi.nlm.nih.gov/22167157/
https://pubmed.ncbi.nlm.nih.gov/22167157/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3288126/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3288126/
https://academic.oup.com/fqs/article-pdf/doi/10.1093/fqsafe/fyae024/58448736/fyae024.pdf
https://pubmed.ncbi.nlm.nih.gov/20491577/
https://pubmed.ncbi.nlm.nih.gov/20491577/
https://www.researchgate.net/publication/44619849_Effect_of_Extracellular_DNA_Destruction_by_DNase_I_on_Characteristics_of_Forming_Biofilms
https://www.mdpi.com/2304-8158/7/3/42
https://journals.asm.org/doi/10.1128/aac.00471-08
https://cmdr.ubc.ca/bobh/wp-content/uploads/2018/06/612-Haney-2018.pdf
https://www.benchchem.com/product/b1176784#optimal-pulmozyme-concentration-for-effective-biofilm-disruption-assay
https://www.benchchem.com/product/b1176784#optimal-pulmozyme-concentration-for-effective-biofilm-disruption-assay
https://www.benchchem.com/product/b1176784#optimal-pulmozyme-concentration-for-effective-biofilm-disruption-assay
https://www.benchchem.com/product/b1176784#optimal-pulmozyme-concentration-for-effective-biofilm-disruption-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1176784?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

